molecular formula C35H30FN7O6S B2954196 N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 393583-91-0

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Katalognummer B2954196
CAS-Nummer: 393583-91-0
Molekulargewicht: 695.73
InChI-Schlüssel: ZEYXXICOAPHXGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C35H30FN7O6S and its molecular weight is 695.73. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Theoretical Studies

The synthesis of complex molecules like the one often involves innovative methodologies that contribute to advancements in organic chemistry. For instance, the catalyst- and solvent-free synthesis of related compounds via microwave-assisted processes represents a significant development in the field. Such approaches not only enhance the efficiency of synthesis but also align with the principles of green chemistry by minimizing the use of hazardous substances and energy (Moreno-Fuquen et al., 2019). Theoretical studies, including density functional theory (DFT) calculations, further contribute to understanding the mechanisms underlying these reactions, offering insights into the optimization of synthesis processes for related compounds.

Antimicrobial Activity

The compound and its derivatives have shown promise in antimicrobial screening, with significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains. This suggests potential for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance. The synthesis and screening of derivatives incorporating thiazole and thiazolidine rings highlight the compound's role as a precursor in the development of molecules with valuable therapeutic interventions against microbial diseases (Desai et al., 2013; Desai et al., 2013).

Pharmacological Potentials

Beyond antimicrobial activity, the structural framework of this compound serves as a basis for the synthesis of derivatives with diverse pharmacological properties. Investigations into compounds with similar structural motifs have revealed potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies provide a foundation for the development of new therapeutic agents that could address a range of conditions, further highlighting the compound's significance in drug discovery and development (Faheem, 2018).

Wirkmechanismus

F0514-1084, also known as MK-1084, is a potent and specific inhibitor of the KRAS G12C-GDP . This compound has been discovered through a structure-guided lead optimization effort and exhibits a favorable preclinical potency, pharmacokinetics (PK), pharmacodynamics (PK/PD), efficacy, off-target, and tolerability profile .

Target of Action

The primary target of F0514-1084 is the KRAS G12C-GDP . KRAS mutations are among the most prevalent oncogenic drivers in multiple indications including non-small cell lung carcinoma (NSCLC), colorectal carcinoma (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

F0514-1084 acts as a covalent inhibitor of the GDP-loaded form of G12C mutant KRAS . The cysteine residue in the switch II pocket of the KRAS protein offers a handle for covalent modification .

Biochemical Pathways

The inhibition of KRAS G12C-GDP by F0514-1084 affects the MAPK pathway . This pathway is involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

F0514-1084 exhibits a favorable preclinical PK and PK/PD profile . It has the potential for once-daily (QD) oral dosing with a projected clinical dose that compares favorably to approved competitors .

Result of Action

The inhibition of KRAS G12C-GDP by F0514-1084 can lead to the suppression of tumor growth . It has shown promising anti-tumor activity in early clinical trials .

Action Environment

The action, efficacy, and stability of F0514-1084 can be influenced by various environmental factors.

Eigenschaften

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30FN7O6S/c1-48-28-15-5-22(6-16-28)30-19-31(23-3-9-25(36)10-4-23)42(40-30)33(44)21-50-35-39-38-32(41(35)26-11-13-27(14-12-26)43(46)47)20-37-34(45)24-7-17-29(49-2)18-8-24/h3-18,31H,19-21H2,1-2H3,(H,37,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYXXICOAPHXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)[N+](=O)[O-])CNC(=O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30FN7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.